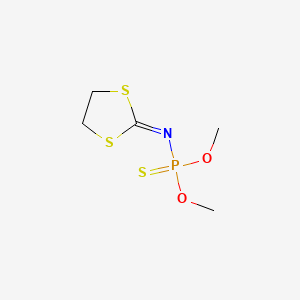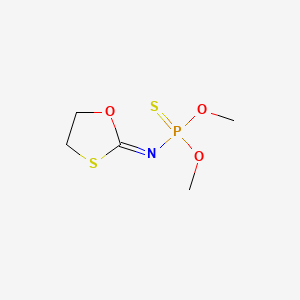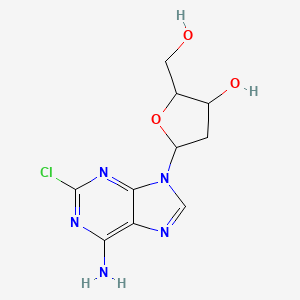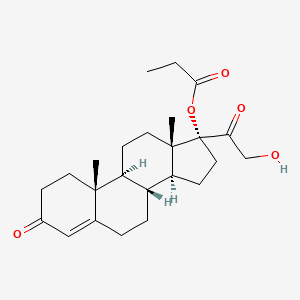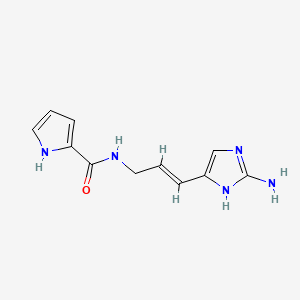
クロマゾン
概要
説明
Clomazone is an agricultural herbicide primarily used for controlling broadleaf and grass weeds in various crops such as soybeans, peas, maize, oilseed rape, sugar cane, cassava, pumpkins, and tobacco . It is a white solid with the chemical formula C₁₂H₁₄ClNO₂ and a molar mass of 239.698 g/mol . Clomazone was first registered by the United States Environmental Protection Agency (USEPA) on March 8, 1993, and was commercialized by FMC Corporation . The compound consists of a 2-chlorobenzyl group bound to an N-O heterocycle called isoxazolidinone .
科学的研究の応用
Clomazone has a wide range of applications in scientific research:
Agriculture: Clomazone is extensively used as a herbicide for controlling weeds in crops such as potatoes, sugarcane, and rice .
Environmental Studies: Research on clomazone’s environmental fate and toxicity has been conducted to understand its impact on soil and water resources.
Photocatalytic Degradation: Clomazone’s degradation under UV-illuminated conditions has been studied to develop effective wastewater treatment methods.
作用機序
Clomazone exerts its herbicidal effects by inhibiting the biosynthesis of chlorophyll and other plant pigments . It is metabolized to 5-ketoclomazone, which inhibits 1-deoxy-D-xyulose 5-phosphate synthase (DOXP), a key enzyme in the nonmevalonate isoprenoid pathway . This inhibition disrupts the synthesis of isopentenyl pyrophosphate in plastids, leading to impaired chloroplast development and pigment loss in susceptible plants .
Safety and Hazards
生化学分析
Biochemical Properties
Clomazone interacts with various enzymes and proteins, affecting their function and leading to biochemical alterations. For instance, it has been observed to affect the activity of acetylcholinesterase (AChE), catalase, and glutathione S-transferase (GST) in fish . These interactions can lead to changes in the biochemical parameters of the organism, indicating the herbicide’s role in biochemical reactions .
Cellular Effects
Clomazone influences cell function by impacting various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . For example, in fish, exposure to clomazone led to significant alterations in hematological parameters, indicating its impact on cellular processes .
Molecular Mechanism
At the molecular level, clomazone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits AChE activity in the brain and muscle, indicating its neurotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of clomazone change over time. Studies have shown that clomazone has long-term effects on cellular function observed in in vitro or in vivo studies . For example, in fish, hematological and biochemical alterations were observed after exposure to clomazone for 96 hours .
Dosage Effects in Animal Models
The effects of clomazone vary with different dosages in animal models. For instance, in fish, exposure to three concentrations (1, 5, and 10mgL−1) of clomazone led to significant alterations in hematological parameters . High doses of clomazone can lead to toxic or adverse effects .
Metabolic Pathways
Clomazone is involved in various metabolic pathways. It interacts with enzymes such as GST and catalase, affecting metabolic flux or metabolite levels . For example, in fish, clomazone exposure led to augmented hepatic activity of GST and hepatic activation of the antioxidant enzyme catalase .
準備方法
Clomazone can be synthesized through various methods. One common method involves the reaction of 4,4-dimethyl-3-isoxazolidinone with 2-chlorobenzyl chloride in an aqueous medium in the presence of a base, such as an alkali metal hydroxide . Another method involves dissolving the crude product of clomazone in a mixed solvent of nitrile and alkane, followed by cooling and crystallization to obtain purified clomazone . Industrial production methods often involve the use of hydroxylamine hydrochloride as a raw material, with the ketone of 4,4-dimethyl isoxazole and chloro-pivalyl chloride as intermediates .
化学反応の分析
Clomazone undergoes various chemical reactions, including:
Oxidation: Clomazone can be oxidized to form hydroxylated intermediates.
Reduction: Clomazone can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: Clomazone can undergo substitution reactions, particularly involving the chlorobenzyl group.
Common reagents used in these reactions include molecular oxygen, hydrogen peroxide, potassium bromate, and ammonium persulfate . Major products formed from these reactions include hydroxylated and dihydroxylated metabolites .
類似化合物との比較
Clomazone is unique among herbicides due to its specific mode of action and chemical structure. Similar compounds include:
5-Ketoclomazone: The active metabolite of clomazone, which also inhibits DOXP synthase.
Acetyl-CoA Carboxylase (ACCase) Inhibitors: These herbicides inhibit a different enzyme involved in fatty acid synthesis.
Protoporphyrinogen IX Oxidase (PPO) Inhibitors: These herbicides inhibit an enzyme involved in chlorophyll synthesis.
Clomazone’s unique inhibition of the nonmevalonate isoprenoid pathway sets it apart from other herbicides, making it a valuable tool in weed management.
特性
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-12(2)8-16-14(11(12)15)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEDNEWSYUYDSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CON(C1=O)CC2=CC=CC=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1032355 | |
| Record name | Clomazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless to light brown viscous liquid; mp = 25 deg C; [HSDB], Clear colorless to light brown viscous liquid. | |
| Record name | Dimethazone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4921 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | COMMAND | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1008 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
275 °C, 527 °F | |
| Record name | DIMETHAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COMMAND | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1008 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
4 /emulsifiable concentrates/: 106-109 °F /(41.11-42.78 °C)/ (Closed cup), 70-75 °C (closed cup) /Formulation not specified/, 106-109 °F | |
| Record name | DIMETHAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COMMAND | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1008 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Readily soluble in acetonitrile, hexane, dioxane, xylene, Miscible in acetone, chloroform, cyclohexanone, methylene chloride, methanol, toluene, heptane, and DMF, In water, 1,100 ppm at 25 °C | |
| Record name | DIMETHAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.192 at 25 °C | |
| Record name | DIMETHAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
1.192 at 77 °F | |
| Record name | COMMAND | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1008 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.00014 [mmHg], 1.4X10-4 mm Hg at 25 °C, 1.4x10(-4) mmHg | |
| Record name | Dimethazone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4921 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIMETHAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COMMAND | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1008 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Clear colorless to light brown viscous liquid | |
CAS RN |
81777-89-1 | |
| Record name | Clomazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81777-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clomazone [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081777891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clomazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-4,4-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOMAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/570RAC03NF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIMETHAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COMMAND | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1008 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
25 °C, 77 °F | |
| Record name | DIMETHAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COMMAND | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1008 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Clomazone must be metabolized to its active form, 5-ketoclomazone, which inhibits the enzyme deoxyxylulose 5-phosphate synthase (DXS) []. DXS is a key enzyme in the non-mevalonate isoprenoid pathway, essential for the biosynthesis of chlorophyll, carotenoids, and other important compounds in plants [, ].
ANone: Inhibition of the non-mevalonate pathway by clomazone leads to a reduction in the production of chlorophyll and carotenoids, resulting in chlorosis (yellowing) and bleaching in susceptible plants [, , , , ]. This ultimately disrupts photosynthesis and hinders plant growth [, , , , ].
ANone: Clomazone has the molecular formula C12H13ClN2O and a molecular weight of 236.7 g/mol.
ANone: While the provided abstracts do not detail specific spectroscopic data, various analytical methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, ], have been used to characterize and quantify clomazone and its metabolites in various matrices.
ANone: Research suggests that the formulation of clomazone can significantly affect its stability and movement in the environment [, ]. For instance, starch encapsulation can reduce clomazone volatilization from soil []. Additionally, microencapsulated formulations have shown increased clomazone recovery and decreased losses compared to conventional formulations when applied to sugarcane straw [].
ANone: This section is not applicable, as clomazone itself does not exhibit catalytic properties. It acts as an inhibitor rather than a catalyst in biological systems.
ANone: No information regarding the use of computational chemistry or modeling approaches for clomazone research is present in the provided abstracts.
ANone: The provided abstracts do not delve into specific SAR studies regarding clomazone and its analogues.
ANone: See answer for Section 3. Material Compatibility and Stability.
ANone: While the provided abstracts do not discuss specific SHE regulations, research on clomazone degradation [, , ] and its impact on soil microbial communities [] highlights the importance of responsible use and waste management to minimize potential environmental risks.
ANone: PK/PD information is not directly relevant to this context as clomazone is a herbicide and not intended for human or animal consumption. Research on its absorption, translocation, and metabolism in plants [, , , , , , , , ] provides insights into its behavior within target organisms.
ANone: Laboratory studies often employ hydroponic systems [, , ] or cell suspension cultures [, ] to assess clomazone's effects on plant growth and physiological parameters like chlorophyll and carotenoid content. Field trials [, , , , , , , , ] evaluate clomazone's weed control efficacy under various conditions, application timings, and in combination with other herbicides.
ANone: Yes, studies have documented the emergence of clomazone resistance in some weed species, particularly late watergrass (Echinochloa phyllopogon) populations in California rice fields [, ].
ANone: Research suggests that enhanced oxidative metabolism plays a significant role in clomazone resistance []. Resistant late watergrass plants exhibit increased clomazone hydroxylation activity, leading to faster degradation of the herbicide and lower accumulation of the toxic metabolite, 5-ketoclomazone [].
ANone: Observations of clomazone resistance in late watergrass populations already exhibiting resistance to multiple herbicides with different modes of action [, ] suggest the possibility of cross-resistance mechanisms, potentially related to enhanced cytochrome P450 activity [, ].
ANone: While the provided abstracts focus on clomazone's agricultural applications and don't provide a detailed human safety profile, one study investigates the herbicide's potential to induce oxidative stress and inhibit acetylcholinesterase activity in human erythrocytes in vitro []. Further research is crucial for a comprehensive understanding of clomazone's potential human health effects.
ANone: Not applicable. This aspect pertains to pharmaceutical development, not herbicide research.
ANone: While the provided abstracts don't explicitly mention specific biomarkers for clomazone efficacy or adverse effects, chlorophyll and carotenoid levels serve as indicators of clomazone activity in plants [, , ]. Reduced levels of these pigments signal disruption of the non-mevalonate isoprenoid pathway and indicate herbicide efficacy [, , ].
ANone: See answer for Section 2. Structural Characterization.
ANone: Clomazone's sorption (binding) to soil is influenced by factors like organic carbon content and clay content []. Higher organic matter content generally leads to increased clomazone sorption []. This interaction can affect its mobility and availability to plants [].
ANone: Potential concerns include leaching into groundwater, especially in sandy soils [], and impacts on non-target organisms, including soil microbial communities []. Responsible application practices, such as appropriate timing and formulation selection, are crucial to minimize negative environmental impacts.
ANone: The provided abstracts do not delve into the specifics of analytical method validation for clomazone quantification.
ANone: This aspect falls outside the scope of the provided research articles, which primarily focus on clomazone's efficacy, fate, and impact on plants and the environment.
ANone: Not applicable, as immunogenicity is irrelevant in the context of herbicides like clomazone.
ANone: This section is not applicable as it pertains to drug interactions in pharmacological contexts and is not relevant to herbicide research.
ANone: Research suggests that clomazone interacts with plant cytochrome P450 enzymes [, ]. While its precise effects on P450 induction or inhibition are not fully elucidated in the abstracts, studies using P450 inhibitors like disulfoton and 1-aminobenzotriazole indicate that these enzymes play a role in both the activation and detoxification of clomazone in plants [, ].
ANone: See answer for Section 16. Environmental Impact and Degradation.
ANone: Yes, numerous alternative herbicides are available, and their effectiveness varies depending on the specific weed spectrum, crop tolerance, and application timing. Some examples include:
- Soybean: Metribuzin [, , ], chlorimuron [], lactofen [], pendimethalin [], imazamox []
- Rice: Sulfentrazone [], pendimethalin [], trifluralin [, ]
- Cotton: Fluometuron [], oxyfluorfen [], pendimethalin []
- Tobacco: Fluazifop-p-butyl, haloxyfop-R-methyl []
- Cucumber: Naptalam, ethalfluralin []
- Potato: Metribuzin [], linuron []
ANone: The abstracts highlight the use of various research tools and resources, including:
- Hydroponic systems and cell suspension cultures for controlled laboratory studies [, , , , ].
- Field trials to evaluate efficacy and environmental fate under realistic conditions [, , , , , , , , ].
- Analytical techniques like LC-MS/MS for herbicide quantification and metabolite profiling [, ].
- Soil inoculation techniques to study microbial degradation [].
ANone: The provided abstracts do not offer a historical overview of clomazone development and its significance in the broader context of herbicide research.
ANone: Clomazone research showcases the intersection of various scientific disciplines, including:
- Agronomy and Weed Science: Focus on weed control, crop tolerance, and herbicide efficacy [, , , , , , , , ].
- Plant Physiology and Biochemistry: Investigating the mode of action, metabolic pathways, and resistance mechanisms [, , , , , , , , ].
- Soil Science and Environmental Chemistry: Examining herbicide degradation, sorption, and potential for leaching and contamination [, , , , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

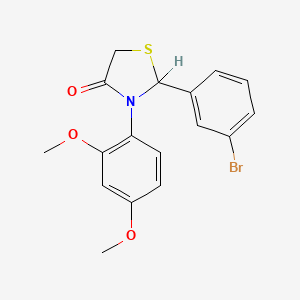
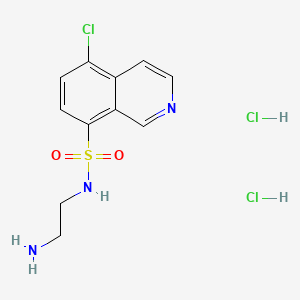

![2-Propylthiazolo[4,5-c]quinolin-4-amine](/img/structure/B1669137.png)


![[4-[[(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate](/img/structure/B1669145.png)
